4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid methyl ester
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Overview
Description
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid methyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, making it a valuable subject of study in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid methyl ester typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the hydroxy and methyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline hydrochloride: This compound shares a similar core structure but differs in its functional groups and overall properties.
Phenylephrine: A related compound used as a decongestant, which also contains a tetrahydroisoquinoline core but with different substituents.
Uniqueness
4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid methyl ester is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
23824-12-6 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-13-6-10(15)9-5-7(14)3-4-8(9)11(13)12(16)17-2/h3-5,10-11,14-15H,6H2,1-2H3 |
InChI Key |
MEKWCZAUQSRYJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1C(=O)OC)C=CC(=C2)O)O |
Origin of Product |
United States |
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